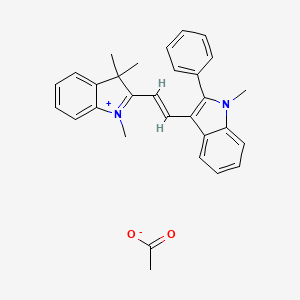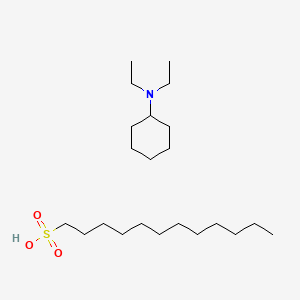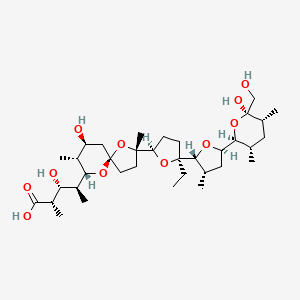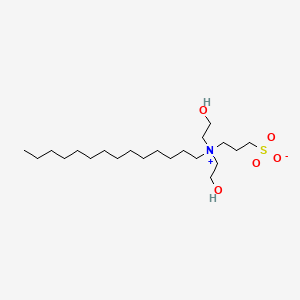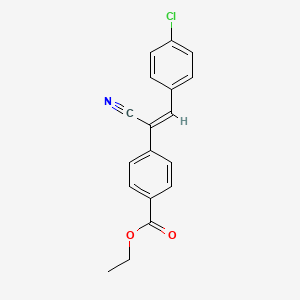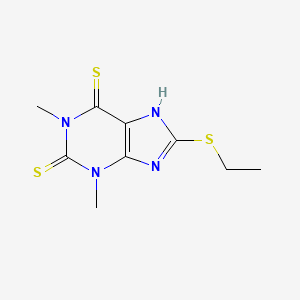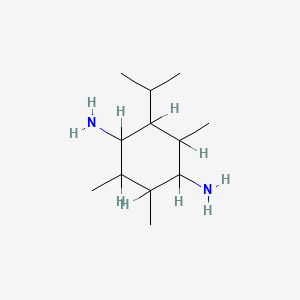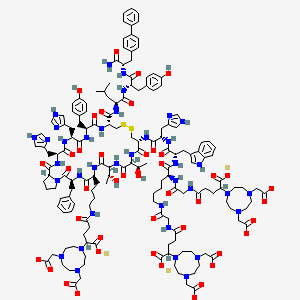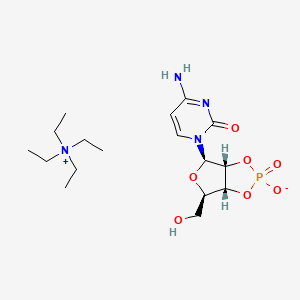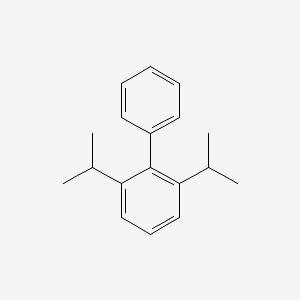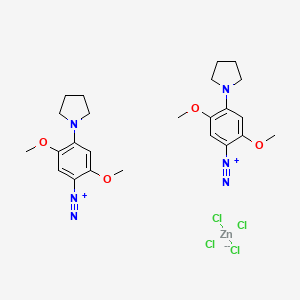
7,10-Octadecadienoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,10-Octadecadienoic acid, methyl ester is a chemical compound with the molecular formula C19H34O2 and a molecular weight of 294.47 g/mol . . This compound is a type of fatty acid methyl ester, which is commonly found in various natural oils and fats. It is typically a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ethyl acetate .
Métodos De Preparación
. The reaction is typically catalyzed by an acid or base, such as sulfuric acid or sodium methoxide, under reflux conditions. The reaction can be represented as follows:
7,10-Octadecadienoic acid+Methanol→7,10-Octadecadienoic acid, methyl ester+Water
In industrial settings, the production of this compound often involves the transesterification of vegetable oils, which are rich in linoleic acid, with methanol in the presence of a catalyst .
Análisis De Reacciones Químicas
7,10-Octadecadienoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and hydroperoxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It can be reduced to form saturated esters using reducing agents such as hydrogen in the presence of a metal catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
7,10-Octadecadienoic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: This compound is studied for its role in biological membranes and its effects on cell signaling pathways.
Medicine: Research has explored its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the production of biodiesel and as a component in lubricants and surfactants
Mecanismo De Acción
The mechanism of action of 7,10-Octadecadienoic acid, methyl ester involves its incorporation into biological membranes, where it can influence membrane fluidity and function. It may also interact with specific receptors and enzymes, modulating various signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
7,10-Octadecadienoic acid, methyl ester can be compared with other similar compounds, such as:
9,12-Octadecadienoic acid, methyl ester:
10,12-Octadecadienoic acid, methyl ester: This compound has a different configuration of double bonds, which can affect its reactivity and applications .
The uniqueness of this compound lies in its specific double bond positions, which can influence its chemical behavior and biological activity.
Propiedades
Número CAS |
56554-24-6 |
|---|---|
Fórmula molecular |
C19H34O2 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
methyl (7E,10E)-octadeca-7,10-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10,12-13H,3-8,11,14-18H2,1-2H3/b10-9+,13-12+ |
Clave InChI |
QETDZFXKONOEOC-OKLKQMLOSA-N |
SMILES isomérico |
CCCCCCC/C=C/C/C=C/CCCCCC(=O)OC |
SMILES canónico |
CCCCCCCC=CCC=CCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


